2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide
Description
Chemical Structure and Properties: The compound “2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide” (molecular formula: C₁₇H₁₆FN₃O₃S₂) features a benzothiadiazine core substituted with a fluorine atom at position 7 and a sulfanyl group at position 2. The sulfanyl group is linked to an N-phenylacetamide moiety via a thioether bond . Key properties include a molecular weight of 393.451 g/mol, XlogP (lipophilicity) of 2.9, and hydrogen bond donor/acceptor counts of 2 and 6, respectively, indicating moderate solubility and membrane permeability .
For example, similar thioacetamide derivatives (e.g., 2-((5-bromobenzofuran-2-yl)thio)-N-phenylacetamide) are synthesized using conventional alkylation methods . Spectral characterization (e.g., ¹H NMR, as in and ) is critical for confirming tautomeric forms and regiochemistry in such compounds .
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S2/c16-10-6-7-12-13(8-10)24(21,22)19-15(18-12)23-9-14(20)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACLCXSRVKWDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine-3-thiol with N-phenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context and target enzymes.
Comparison with Similar Compounds
Key Observations :
- Substituents on the benzothiadiazine ring (e.g., ethyl at C4 vs. fluorine at C7) modulate steric effects and electronic properties, influencing target selectivity .
- The N-phenylacetamide group’s substitution (e.g., 3-fluorophenyl vs. 4-acetamidophenyl) impacts hydrogen bonding and pharmacokinetics .
Heterocyclic Thioether-Linked N-Phenylacetamides
Key Observations :
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s XlogP (2.9) suggests better solubility than benzothiazole derivatives (XlogP 3.0–4.0) but similar to pyrimidine analogs .
Biological Activity
The compound 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide is a member of the benzothiadiazine class of compounds, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 386.43 g/mol. The structure includes a benzothiadiazine core with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F2N2O4S |
| Molecular Weight | 386.43 g/mol |
| IUPAC Name | This compound |
| Solubility | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Benzothiadiazine Core : This is achieved through cyclization reactions involving thioamides and halogenated aromatic compounds.
- Introduction of Functional Groups : Fluorination and acetamide formation are critical for enhancing the compound's biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine and other substituents enhances binding affinity and selectivity towards these targets. The thiadiazine ring structure stabilizes the compound and facilitates its interactions within biological pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that benzothiadiazine derivatives exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell proliferation and survival.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic processes. This inhibition can lead to altered physiological states in target organisms.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various strains of bacteria and fungi. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 -
Anticancer Activity : In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
Cell Line IC50 (µM) HeLa (cervical cancer) 5 MCF7 (breast cancer) 8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
